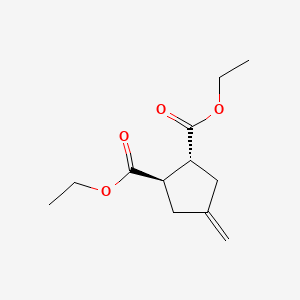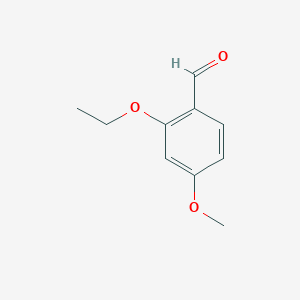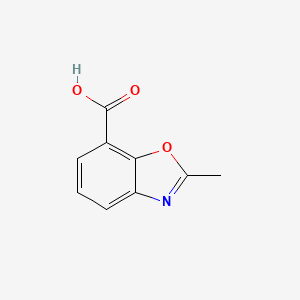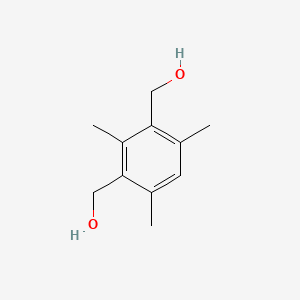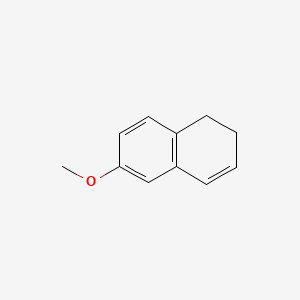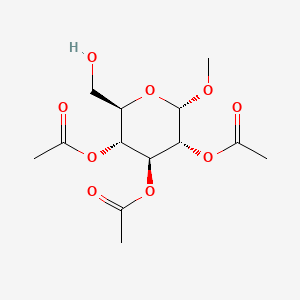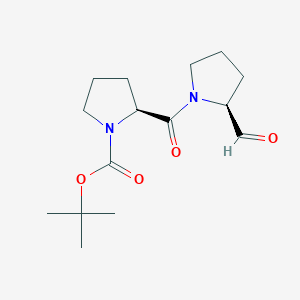
Prolyl Endopeptidase Inhibitor 1
Overview
Description
. PREP is an enzyme involved in the breakdown of peptides, and its inhibition has been studied for potential therapeutic applications in various fields, including neurology, psychiatry, and inflammation.
Mechanism of Action
Target of Action
Prolyl Endopeptidase Inhibitor 1 primarily targets Prolyl Oligopeptidase (PREP) . PREP is a protein highly expressed in the brain and is related to aging and neurodegeneration . It is also known as a post-proline cleaving enzyme or prolyl endopeptidase .
Mode of Action
This compound interacts with its target, PREP, by covalently binding to the enzyme, forming a tetrahedral intermediate . This interaction is similar to the reaction with natural substrates . Although PREP is regarded as a peptidase, it is proposed that it functions as a regulator of other proteins through peptide-gated direct interaction .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it contributes to transcriptomic alterations in quiescent and M1/M2-polarized bone marrow-derived macrophages (BMDMs) and aggravates fibrosis in an experimental nonalcoholic steatohepatitis (NASH) model . It also plays a role in mitochondrial gene expression and oxidative phosphorylation .
Pharmacokinetics
It is known that the compound predominantly localizes to the macrophage nuclei .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It functions as a transcriptional coregulator, finely tuning macrophage functions . It also plays a protective role against liver fibrosis pathogenesis . Among PREP-regulated downstream genes, genes encoding profibrotic cathepsin B and D are overexpressed in BMDMs and fibrotic liver tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the cellular state and functions of macrophages, which are largely subjected to epigenetic regulation of gene expression, can affect the compound’s action . Extensive epigenetic reprogramming of macrophage cis-regulatory information and transcription factor binding have been identified in M1/M2 macrophage polarization and tissue microenvironment-induced macrophage differentiation .
Biochemical Analysis
Biochemical Properties
Prolyl Endopeptidase Inhibitor 1 is known for its high affinity for prolyl endopeptidase, with a Ki value of 15 nM . This compound interacts specifically with the active site of prolyl endopeptidase, inhibiting its enzymatic activity. By doing so, this compound prevents the breakdown of proline-containing peptides, which can have various downstream effects on cellular processes .
Cellular Effects
This compound has been shown to influence several cellular processes. In particular, it has demonstrated anti-amnesic effects, suggesting its potential in cognitive enhancement . Additionally, this compound affects cell signaling pathways and gene expression, particularly in macrophages, where it functions as a transcriptional coregulator . This regulation can impact cellular metabolism and the overall function of the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of prolyl endopeptidase, thereby inhibiting its activity . This inhibition prevents the degradation of proline-containing peptides, which can lead to changes in gene expression and cellular signaling pathways . Additionally, this compound has been shown to interact with transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as cognitive enhancement and anti-fibrotic properties . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of proline-containing peptides . By inhibiting prolyl endopeptidase, the compound affects the levels of these peptides, which can have downstream effects on metabolic flux and metabolite levels . Additionally, this compound interacts with various enzymes and cofactors involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, which can affect its overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, particularly the nuclei of macrophages . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound is crucial for its activity and function, particularly in terms of gene regulation and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prolyl Endopeptidase Inhibitor 1 can be synthesized through a series of chemical reactions starting from basic amino acids. The synthesis involves the protection of the amino group, followed by the formation of a peptide bond with proline derivatives. The final step includes the deprotection of the amino group to yield the active inhibitor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Prolyl Endopeptidase Inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are performed using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of proline and other amino acids, which are then used in the synthesis of the inhibitor.
Scientific Research Applications
. It is used in the study of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the breakdown of amyloid-beta peptides. Additionally, it has been investigated for its anti-inflammatory properties and its role in modulating immune responses.
Comparison with Similar Compounds
Z-Pro-Prolinal
KYP-2047
Boc-Pro-prolinal (synonym for Prolyl Endopeptidase Inhibitor 1)
Other plant-derived phenolics with inhibitory activity against PREP
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMMWKUMNGTPE-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007186 | |
| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86925-97-5 | |
| Record name | N-Benzyloxycarbonylprolylprolinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086925975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)
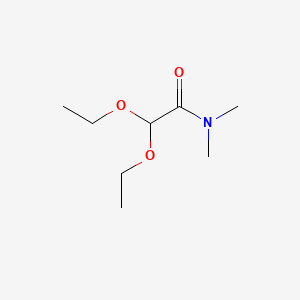
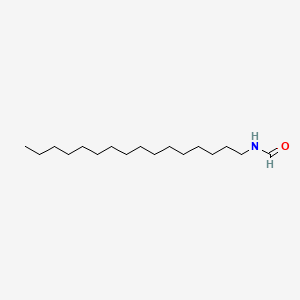
![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)

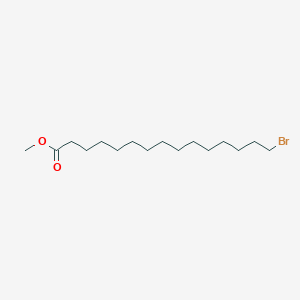
![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)
